molecular formula C45H69N3O14 B8103882 DBCO-NHCO-PEG12-amine

DBCO-NHCO-PEG12-amine

Cat. No.: B8103882
M. Wt: 876.0 g/mol
InChI Key: AKUCYRZHMXXTCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-NHCO-PEG12-amine is synthesized through a series of chemical reactions involving the conjugation of DBCO and PEG12-amine. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG12-amine primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are stable triazole linkages, which are used in the synthesis of PROTACs and other bioconjugates .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N3O14/c46-13-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-12-44(49)47-14-11-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUCYRZHMXXTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N3O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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